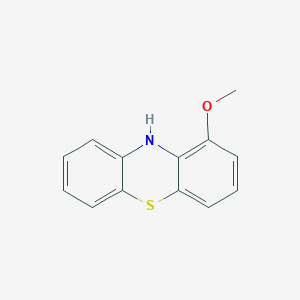
1-Methoxy-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-10H-phenothiazine typically involves the introduction of a methoxy group to the phenothiazine core. One common method is the methylation of phenothiazine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes, pigments, and other materials with unique optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its potential antipsychotic effects. Additionally, its ability to generate reactive oxygen species through redox reactions makes it a potent antimicrobial agent.
Comparación Con Compuestos Similares
10H-Phenothiazine: The parent compound without the methoxy group.
10H-Phenothiazine, 1-methyl-: A derivative with a methyl group instead of a methoxy group.
10H-Phenothiazine, 1-chloro-: A derivative with a chlorine atom instead of a methoxy group.
Comparison:
1-Methoxy-10H-phenothiazine: exhibits enhanced solubility and reactivity compared to the parent compound due to the presence of the methoxy group.
10H-Phenothiazine, 1-methyl-: has similar properties but may differ in its reactivity and biological activity.
10H-Phenothiazine, 1-chloro-: has different electronic properties due to the electronegativity of chlorine, which can affect its chemical behavior and applications.
Propiedades
Número CAS |
1576-70-1 |
|---|---|
Fórmula molecular |
C13H11NOS |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
1-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H11NOS/c1-15-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)16-12/h2-8,14H,1H3 |
Clave InChI |
ROGKOUKGHMDPLN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
SMILES canónico |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Key on ui other cas no. |
1576-70-1 |
Sinónimos |
1-Methoxy-10H-phenothiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















